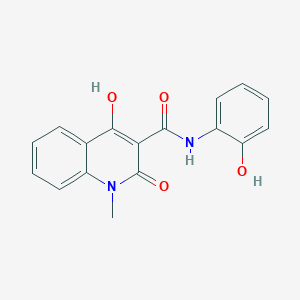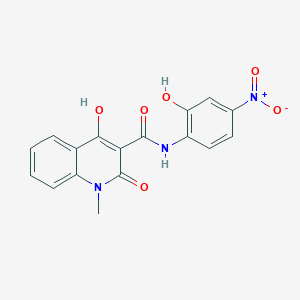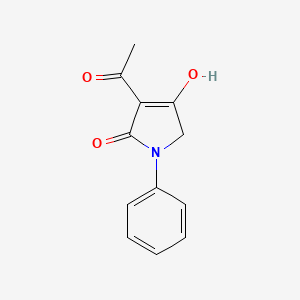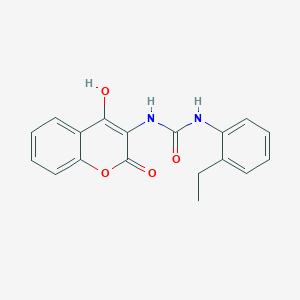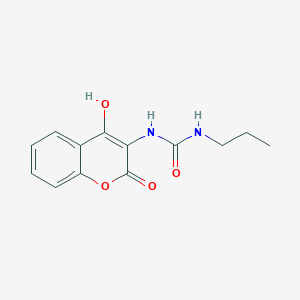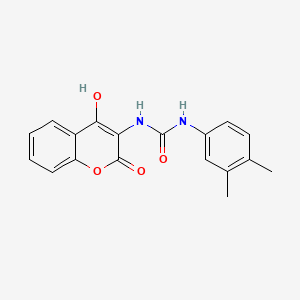
1-allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential use in various fields of research, including medicinal chemistry, drug discovery, and biological studies.
Aplicaciones Científicas De Investigación
1-Allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in various research fields. It has shown promising results in the development of new drugs for the treatment of cancer, bacterial infections, and inflammatory diseases. It has also been studied for its potential use as a fluorescent probe for imaging and sensing applications. Additionally, it has been investigated for its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 1-Allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. It may also act by disrupting the cell membrane and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and bacteria in vitro. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been found to induce apoptosis in cancer cells and to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity towards cancer cells and bacteria. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
1-Allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several potential future directions for research. One direction is the development of new drugs based on this compound for the treatment of cancer, bacterial infections, and inflammatory diseases. Another direction is the use of this compound as a fluorescent probe for imaging and sensing applications. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other molecules.
Métodos De Síntesis
1-Allyl-N-(2-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a multi-step process involving condensation, cyclization, and oxidation reactions. The starting materials for the synthesis are 2-fluorobenzylamine and allyl isocyanate, which undergo condensation to form the intermediate product. The intermediate product is then cyclized using phosphorous oxychloride to form the quinoline ring. Finally, the quinoline ring is oxidized using potassium permanganate to form the target compound.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-2-11-23-16-10-6-4-8-14(16)18(24)17(20(23)26)19(25)22-12-13-7-3-5-9-15(13)21/h2-10,24H,1,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCVUCZZLNYIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5655176 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)



